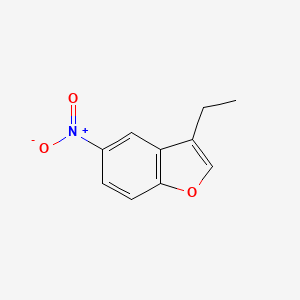
4-propoxy-N'-(2-pyrrolidin-1-ylethyl)benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzimidamide is a chemical compound with the molecular formula C16H25N3O This compound features a benzimidamide core substituted with a propoxy group and a pyrrolidin-1-yl ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzimidamide typically involves the following steps:
Formation of the Benzimidamide Core: The benzimidamide core can be synthesized by reacting 4-propoxybenzaldehyde with ammonium acetate and a suitable amine under reflux conditions.
Introduction of the Pyrrolidin-1-yl Ethyl Side Chain: The pyrrolidin-1-yl ethyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the benzimidamide core with 2-bromoethylpyrrolidine in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Propoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidin-1-yl ethyl group or the benzimidamide core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: 2-bromoethylpyrrolidine in the presence of potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzimidamides or pyrrolidine derivatives.
Scientific Research Applications
4-Propoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Propoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzimidamide involves its interaction with specific molecular targets. The pyrrolidin-1-yl ethyl group may facilitate binding to certain receptors or enzymes, modulating their activity. The benzimidamide core can interact with nucleic acids or proteins, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-Propoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzamide: Similar structure but with a benzamide core.
4-Propoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzylamine: Similar structure but with a benzylamine core.
Uniqueness
4-Propoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzimidamide is unique due to its combination of a benzimidamide core and a pyrrolidin-1-yl ethyl side chain. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
66149-20-0 |
|---|---|
Molecular Formula |
C16H25N3O |
Molecular Weight |
275.39 g/mol |
IUPAC Name |
4-propoxy-N'-(2-pyrrolidin-1-ylethyl)benzenecarboximidamide |
InChI |
InChI=1S/C16H25N3O/c1-2-13-20-15-7-5-14(6-8-15)16(17)18-9-12-19-10-3-4-11-19/h5-8H,2-4,9-13H2,1H3,(H2,17,18) |
InChI Key |
FDHLSSGAPATFMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=NCCN2CCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


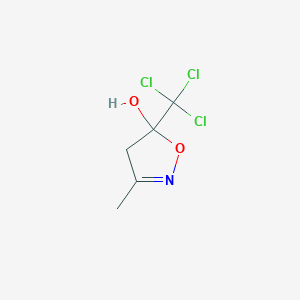
![2-[(5-Butoxy-1-phenyl-1H-pyrazole-3-carbonyl)amino]benzoic acid](/img/structure/B12892744.png)
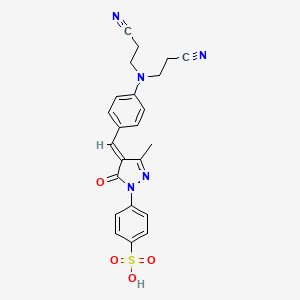
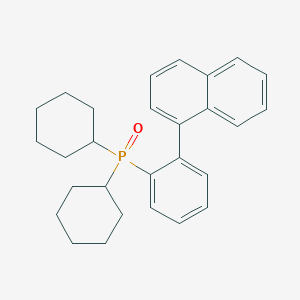
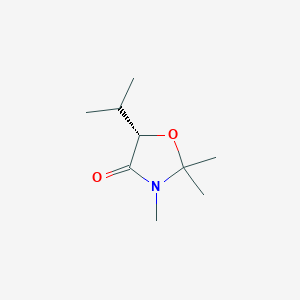

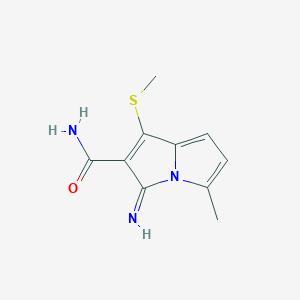
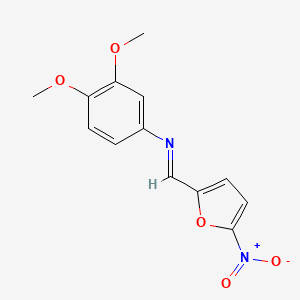
![Benzamide, 2-chloro-N-[[[3-(5-ethyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-4-fluoro-](/img/structure/B12892771.png)
![Ethyl 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12892779.png)

![2,3,4,6,7-Pentabromo-1-chlorodibenzo[b,d]furan](/img/structure/B12892798.png)
![(R)-[1,1'-Biphenyl]-2-yl(cyclohexyl)(methyl)phosphine](/img/structure/B12892801.png)
